molecular formula C19H22N6O B2909832 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea CAS No. 942000-45-5

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea

Cat. No.: B2909832
CAS No.: 942000-45-5
M. Wt: 350.426
InChI Key: CCSIIJGSTLPSFI-UHFFFAOYSA-N
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Description

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea typically involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with phenethyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-1H-tetrazole: Shares the tetrazole ring but lacks the phenethylurea moiety.

    3-phenethyl-1H-tetrazole: Contains the phenethyl group but differs in the substitution pattern on the tetrazole ring.

Uniqueness

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenethylurea is unique due to the combination of the tetrazole ring and the phenethylurea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-8-9-17(12-15(14)2)25-18(22-23-24-25)13-21-19(26)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSIIJGSTLPSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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